molecular formula C5H6S B123197 3-Methylthiophene CAS No. 616-44-4

3-Methylthiophene

Cat. No. B123197
Key on ui cas rn: 616-44-4
M. Wt: 98.17 g/mol
InChI Key: QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

To a solution of 3-methylthiophene (2.31 ml) in anhydrous THF (75 ml) at −78° C. under N2 was added dropwise n-BuLi (1.6 M in hexanes, 15 ml). Thirty minutes after the addition was complete, the reaction mixture was allowed to warm to 0° C. and stirred for a further 30 minutes. Zinc chloride (0.5 M in THF, 48 ml) was added drop-wise, after a further 15 minutes palladium (0) tetrakis(triphenylphosphine) (100 mg) and 4-bromobenzotrifluoride (3.36 ml) were added and the reaction allowed to attain room temperature. The reaction mixture was warmed to 40° C. and stirred at this temperature for 3 hours. The reaction mixture was then cooled to room temperature and the solvents removed in vacuo. The residue was partitioned between and ether and the aqueous extract further washed with ether. The combined organic extracts were dried (MgSO4), filtered and evaporated to yield a brown oil. Purification by Biotage® chromatography eluting with cyclohexane yielded the title compound as a white solid.
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
catalyst
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=1>C1COCC1.[Cl-].[Zn+2].[Cl-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:1][C:2]1[CH:6]=[C:5]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[S:4][CH:3]=1 |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.31 mL
Type
reactant
Smiles
CC1=CSC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48 mL
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
3.36 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Thirty minutes after the addition
CUSTOM
Type
CUSTOM
Details
to attain room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 40° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between and ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract further
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by Biotage® chromatography
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(SC1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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